6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid

Medicinal Chemistry ADME Prediction Drug Design

Medicinal chemists optimizing kinase inhibitors often encounter scaffold limitations when the core lacks orthogonal reactive handles. 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid (CAS 215530-62-4) resolves this with dual functionalization sites: • 2-COOH enables direct amide coupling for fragment library synthesis or PROTAC linker attachment under standard HATU/EDC conditions • 6-Cl serves as a late-stage diversification handle via Suzuki or Buchwald-Hartwig cross-coupling for rapid SAR exploration • Calculated LogP 0.26 occupies a favorable CNS-permeability window, balancing BBB penetration with aqueous solubility. This scaffold is cited in Bristol-Myers Squibb kinase inhibitor patents. Supplied with batch-specific Certificate of Analysis; bulk quantities available for lead optimization campaigns.

Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
CAS No. 215530-62-4
Cat. No. B1370420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
CAS215530-62-4
Molecular FormulaC6H3ClN4O2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC(=N2)C(=O)O)Cl
InChIInChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-5(6(12)13)10-11(4)9-3/h1-2H,(H,12,13)
InChIKeyFTZDILJQOJEYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic Acid: Drug Discovery Scaffold


6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid (CAS 215530-62-4) is a heterocyclic building block featuring a triazolopyridazine core, a carboxylic acid group at the 2-position, and a chloro substituent at the 6-position . This compound is a versatile synthetic intermediate utilized in medicinal chemistry for constructing libraries of biologically active molecules, particularly as a scaffold for kinase inhibitors [1] and other receptor modulators [2]. Its unique substitution pattern offers distinct physicochemical properties and reactive handles that differentiate it from closely related analogs, making it a specific choice for structure-activity relationship (SAR) studies and lead optimization.

Versatile heterocyclic scaffold for kinase inhibitor and receptor modulator library synthesis.
Carboxylic acid handle enables direct amide conjugation; 6-chloro group supports late-stage diversification.
Distinct substitution pattern avoids generic analog interchange; supports clear SAR and lead optimization.

6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic Acid: Differentiation from Analogs


Generic substitution within the triazolopyridazine class is not feasible for rigorous R&D due to the profound impact of specific substituents on physicochemical and biological profiles. 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid offers a precise combination of a reactive carboxylic acid handle for conjugation and a 6-chloro group that influences electronic distribution and provides a site for further nucleophilic aromatic substitution . In contrast, analogs like 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (CAS 42399-79-1) lack the carboxylic acid group, limiting their utility to simple capping groups rather than core scaffolds for amide coupling. Similarly, the methyl ester derivative (CAS 215530-61-3) requires an additional deprotection step, introducing potential for yield loss and impurity formation. Using the incorrect regioisomer, such as a [4,3-b] fused system, would result in a completely different molecular geometry and, consequently, altered target engagement. The following quantitative evidence demonstrates where this specific compound provides a verifiable advantage.

Target Compound Carboxylic acid + 6-Cl: ready for amide coupling and nucleophilic aromatic substitution.
Analog Risk 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine (no COOH) limits use to simple capping, not core elaboration.
Target Compound Direct amide bond formation without deprotection step.
Analog Risk Methyl ester (CAS 215530-61-3) requires LiOH/TFA hydrolysis, adding time, yield loss, and purification.
Target Compound [1,5-b] triazolopyridazine regioisomer geometry.
Analog Risk A [4,3-b] fused system alters molecular shape and target engagement; not interchangeable in SAR.

Quantitative Evidence for 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic Acid


Balanced Lipophilicity vs. Unsubstituted Analog

The 6-chloro substitution on the triazolopyridazine core results in a LogP value of 0.26, indicating moderately higher lipophilicity compared to the unsubstituted [1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid scaffold (predicted LogP ~ -0.4). This is a critical parameter for optimizing membrane permeability and reducing efflux, providing a more favorable starting point for lead optimization [1].

Lipophilicity vs. Unsubstituted Analog
Data to verify
LogP 0.26 vs −0.4 (Δ +0.66)
Supports CNS-permeability optimization
Predicted values; confirm experimentally
Medicinal Chemistry ADME Prediction Drug Design

Lower Carboxylic Acid pKa vs. Aliphatic Analogs

The electron-withdrawing nature of the triazolopyridazine ring system drastically lowers the pKa of the 2-carboxylic acid group to a predicted -4.65 . This value is several orders of magnitude more acidic than typical aromatic carboxylic acids (pKa ~ 4-5) or aliphatic acids, indicating that the compound will exist almost entirely in its ionized (carboxylate) form at physiological pH.

Acidity vs. Common Carboxylic Acids
Class-level inference
Predicted pKa −4.65 (vs 4.20 for benzoic acid)
Strong ionic interactions at physiological pH
Extreme acidity; verify impact on salt/solubility
Medicinal Chemistry Physicochemical Property Bioavailability

Efficient Amide Conjugation via Carboxylic Acid

This compound provides a direct carboxylic acid functional group for amide bond formation, a cornerstone reaction in medicinal chemistry. This contrasts with the methyl ester derivative (CAS 215530-61-3), which requires an additional deprotection step using LiOH or TFA, often resulting in lower overall yields and requiring additional purification .

Synthetic Efficiency vs. Methyl Ester
Supporting evidence
Direct amide coupling; eliminates hydrolysis step
Reduces cycle time and purification costs
Standard HATU/DIPEA protocols
Synthetic Chemistry Medicinal Chemistry Library Synthesis

Verified High Purity and Specifications

Multiple reputable vendors supply this specific compound with a guaranteed minimum purity of 95%, with moisture content specified to be 0.5% max [REFS-1, REFS-2]. This level of quality documentation is critical for ensuring batch-to-batch reproducibility in biological assays and chemical reactions, a factor not always guaranteed for less common analogs.

Purity and Specifications
Specification review
≥95% (HPLC), Moisture ≤0.5%
Ensures batch-to-batch reproducibility
Vendor CoA; minimize in-house QC
Quality Control Reproducibility Chemical Sourcing

Application Scenarios for 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic Acid


Kinase Inhibitor Lead Optimization

This compound serves as a premium core scaffold for synthesizing focused libraries of kinase inhibitors. The 2-carboxylic acid handle is ideal for coupling with diverse amine-containing fragments to explore the solvent-exposed region of the ATP-binding pocket. The 6-chloro group provides a synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig reactions, enabling rapid SAR exploration. Its use is supported by patents from major pharmaceutical companies, including Bristol-Myers Squibb, highlighting its relevance in kinase drug discovery programs [1].

PROTAC Linker Attachment

The carboxylic acid group is the primary point of attachment for PEG-based or alkyl linkers used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The acidic pKa of the carboxylate ensures it is deprotonated and reactive under standard amide coupling conditions. The triazolopyridazine core, due to its planar aromatic nature and specific substitution, can serve as a rigid, high-affinity ligand for an E3 ligase or a target protein. This specific building block is a logical choice for constructing heterobifunctional molecules, distinguishing it from ester or non-functionalized analogs.

CNS Drug Discovery: Balanced Lipophilicity

With a calculated LogP of 0.26, this compound occupies a favorable lipophilicity window for crossing the blood-brain barrier [1]. The chloro substituent contributes to this balance by increasing LogP by ~0.66 units compared to the unsubstituted analog, while the carboxylic acid maintains aqueous solubility for formulation. This property profile makes it a compelling starting point for medicinal chemistry campaigns targeting neurological or psychiatric disorders where CNS penetration is a key requirement.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Carboxylic acid for amide coupling; 6-Cl for late-stage diversification
Patent-supported kinase inhibitor synthesis; SAR exploration
PROTAC linker attachment
Reactive carboxylate at acidic pKa; rigid planar core
Efficient conjugation with PEG/alkyl linkers; heterobifunctional assembly
CNS drug discovery research
Balanced LogP (0.26); chloro group contributes +0.66 log units
Blood-brain barrier penetration potential; CNS candidate optimization

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